molecular formula C18H20N4O3S B2836767 5,6-DIMETHYL-2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL CAS No. 1226446-67-8

5,6-DIMETHYL-2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL

Cat. No.: B2836767
CAS No.: 1226446-67-8
M. Wt: 372.44
InChI Key: QBKQFDIGXSLIQG-UHFFFAOYSA-N
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Description

5,6-DIMETHYL-2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL is a complex organic compound that belongs to the class of oxadiazoles and pyrimidinols This compound is characterized by its unique structure, which includes an oxadiazole ring, a pyrimidinol core, and an isopropoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DIMETHYL-2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL typically involves multiple steps, including the formation of the oxadiazole ring and the attachment of the isopropoxyphenyl group. Common synthetic routes may involve the use of reagents such as hydrazine derivatives, carboxylic acids, and sulfur-containing compounds. Reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities. Quality control measures, including analytical techniques like HPLC and NMR, are essential to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,6-DIMETHYL-2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

5,6-DIMETHYL-2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6-DIMETHYL-2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL involves its interaction with specific molecular targets and pathways. The oxadiazole ring and pyrimidinol core are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction .

Properties

IUPAC Name

4,5-dimethyl-2-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-10(2)24-14-7-5-13(6-8-14)16-20-15(25-22-16)9-26-18-19-12(4)11(3)17(23)21-18/h5-8,10H,9H2,1-4H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKQFDIGXSLIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC=C(C=C3)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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